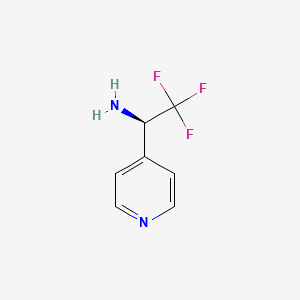

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

CAS No.:

Cat. No.: VC17484234

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2 |

|---|---|

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |

| Standard InChI | InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |

| Standard InChI Key | CWCZMOYKIBMJDB-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=CN=CC=C1[C@H](C(F)(F)F)N |

| Canonical SMILES | C1=CN=CC=C1C(C(F)(F)F)N |

Introduction

Chemical Identity

Structural Features

The compound contains:

-

A trifluoromethyl group () attached to a pyridine ring.

-

A chiral ethanamine moiety ().

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chirality | R-enantiomer |

| Functional Groups | Amine, Trifluoromethyl, Pyridine |

| 3D Conformer Availability | Yes |

| SMILES Representation | CC@HN |

Synthesis

The synthesis of (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves:

-

Starting Materials: Fluorinated precursors and pyridine derivatives.

-

Chirality Introduction: Enantioselective synthesis or resolution techniques.

-

Reactions:

-

Nucleophilic substitution to introduce the trifluoromethyl group.

-

Reductive amination for the ethanamine moiety.

-

Medicinal Chemistry

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug design targeting enzyme inhibition or receptor binding.

Synthetic Chemistry

The compound serves as a building block for fluorinated intermediates in agrochemicals and pharmaceuticals.

Research Findings

Studies suggest that fluorinated compounds like this one exhibit:

-

Improved binding affinity in biological systems due to the electronegativity of the group.

-

Potential as scaffolds for designing enzyme inhibitors or ligands for receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume